N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide
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Overview
Description
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide is a complex organic compound with the molecular formula C21H25ClN4O2 and a molecular weight of 400.90 g/mol . This compound is characterized by its azo group (-N=N-) linking two aromatic rings, one of which contains a chloro and diethylamino substituent, while the other is a benzyl group attached to an oxobutyramide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide typically involves a multi-step process:
Diazotization: The starting material, 3-chloro-4-(diethylamino)aniline, undergoes diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzyl acetoacetate in an alkaline medium to form the azo compound.
Amidation: The final step involves the amidation of the azo compound with benzylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Na2S2O4 in aqueous medium or H2 with a palladium catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide involves its interaction with biological molecules through its azo and amide groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially disrupting their normal functions. The chloro and diethylamino substituents may enhance its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-[[3-chloro-4-(dimethylamino)phenyl]azo]-3-oxobutyramide
- N-Benzyl-2-[[3-bromo-4-(diethylamino)phenyl]azo]-3-oxobutyramide
- N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxopropanamide
Uniqueness
N-Benzyl-2-[[3-chloro-4-(diethylamino)phenyl]azo]-3-oxobutyramide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
84341-97-9 |
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Molecular Formula |
C21H25ClN4O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-benzyl-2-[[3-chloro-4-(diethylamino)phenyl]diazenyl]-3-oxobutanamide |
InChI |
InChI=1S/C21H25ClN4O2/c1-4-26(5-2)19-12-11-17(13-18(19)22)24-25-20(15(3)27)21(28)23-14-16-9-7-6-8-10-16/h6-13,20H,4-5,14H2,1-3H3,(H,23,28) |
InChI Key |
DMOJCVGCXIKKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)N=NC(C(=O)C)C(=O)NCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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